N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[(4-thiophen-3-ylbenzoyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-22(2,3)24-21(27)25-11-8-16(9-12-25)14-23-20(26)18-6-4-17(5-7-18)19-10-13-28-15-19/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNIQLUBWKQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Attachment of the Thiophene Group: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Final Functionalization: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperidine derivatives.
Medicine: Potential therapeutic applications as a modulator of biological targets, such as receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, such as receptors or enzymes, altering their activity. This interaction can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core structural motifs with several piperidine-carboxamide derivatives (Table 1). Key differentiating factors include:
- Substituents on the piperidine ring : The tert-butyl carboxamide group is a conserved feature, but variations in other substituents (e.g., acetyl, benzodiazol, or methylpentyl groups) alter steric and electronic properties.
- Aromatic systems : The thiophen-3-yl group distinguishes it from compounds with chlorophenyl, iodophenyl, or benzodioxol substituents ().
- Linker flexibility : The methylene bridge between the benzamido and piperidine groups provides conformational flexibility compared to rigid fused-ring systems in ’s benzodiazol derivatives .
Pharmacological Implications
- Enzyme Inhibition : Compounds with tert-butyl carboxamide groups (e.g., ’s 8-OxoG inhibitors) often exhibit enhanced binding affinity due to hydrophobic interactions .
- Metabolic Stability : The tert-butyl group may improve metabolic stability compared to acetyl or carboxylate derivatives (), as seen in other drug candidates .
Biological Activity
N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound classified as a piperidine carboxamide. This compound features a piperidine ring, a thiophene group, and a benzamido moiety, which contribute to its unique biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and therapeutic interventions.
Synthesis
The synthesis of this compound involves multiple organic reactions:
- Formation of the Piperidine Ring : Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
- Introduction of the Benzamido Group : This is achieved via amide coupling reactions, often utilizing reagents like carbodiimides (e.g., EDC or DCC).
- Attachment of the Thiophene Group : Typically accomplished through cross-coupling reactions, such as Suzuki or Stille coupling using palladium catalysts.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as proteins involved in signaling pathways. The compound may alter the activity of enzymes or receptors, potentially leading to therapeutic effects in various conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antitumor Activity : Studies have shown that piperidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, including resistant strains such as MRSA and VRE .
Case Study: Antitumor Effects
In a recent study focusing on related piperidine derivatives, it was found that certain modifications in the benzamido group significantly enhanced their antitumor efficacy. The results indicated a dose-dependent inhibition of cancer cell lines, suggesting that structural variations can lead to improved biological responses .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of dimethylamino group |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |
| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 0.98 | Variation in side chains |
| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 0.98 | Different amino substituent |
This table highlights how variations in functional groups influence biological activity and potential therapeutic applications.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t½) | 80 min |
| Bioavailability (F) | 42% |
These parameters indicate that the compound has moderate bioavailability and clearance rates, suggesting potential for effective dosing regimens in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
